molecular formula C9H11NO B14018826 (4-Cyclopropylpyridin-3-yl)methanol

(4-Cyclopropylpyridin-3-yl)methanol

Cat. No.: B14018826
M. Wt: 149.19 g/mol
InChI Key: AEVAVDZIHNJIGK-UHFFFAOYSA-N
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Description

(4-Cyclopropylpyridin-3-yl)methanol is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol It features a pyridine ring substituted with a cyclopropyl group at the 4-position and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-cyclopropylpyridine with formaldehyde under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for (4-Cyclopropylpyridin-3-yl)methanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, possibly through continuous flow reactions or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylpyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: (4-Cyclopropylpyridin-3-yl)carboxylic acid.

    Reduction: 4-Cyclopropylpiperidine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Cyclopropylpyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyclopropylpyridin-3-yl)methanol is not well-documented. its structural features suggest it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydroxymethyl group may also participate in nucleophilic or electrophilic reactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopropylpyridin-3-yl)methanol is unique due to the combination of the cyclopropyl group and the hydroxymethyl group on the pyridine ring. This combination provides a distinct steric and electronic environment, potentially leading to unique reactivity and interactions in chemical and biological systems .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(4-cyclopropylpyridin-3-yl)methanol

InChI

InChI=1S/C9H11NO/c11-6-8-5-10-4-3-9(8)7-1-2-7/h3-5,7,11H,1-2,6H2

InChI Key

AEVAVDZIHNJIGK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NC=C2)CO

Origin of Product

United States

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